2,3,3,3-tetrafluoro-N-(furan-2-ylmethyl)-2-methoxypropanamide
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Overview
Description
2,3,3,3-tetrafluoro-N-(furan-2-ylmethyl)-2-methoxypropanamide is a synthetic organic compound characterized by the presence of fluorine atoms, a furan ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-N-(furan-2-ylmethyl)-2-methoxypropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate amine to form the furan-2-ylmethylamine intermediate.
Introduction of the tetrafluoro group: The furan-2-ylmethylamine intermediate is then reacted with a tetrafluorinated reagent, such as tetrafluoroethylene, under controlled conditions to introduce the tetrafluoro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-tetrafluoro-N-(furan-2-ylmethyl)-2-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions, often in the presence of a catalyst or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2,3,3,3-tetrafluoro-N-(furan-2-ylmethyl)-2-methoxypropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.
Materials Science: Its fluorinated structure makes it a candidate for the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Chemical Biology: The compound is used as a probe in chemical biology to study enzyme interactions and metabolic pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoro-N-(furan-2-ylmethyl)-2-methoxypropanamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and methoxy group contribute to its overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-tetrafluoro-N-(furan-2-ylmethyl)-2-hydroxypropanamide: Similar structure but with a hydroxy group instead of a methoxy group.
2,3,3,3-tetrafluoro-N-(furan-2-ylmethyl)-2-ethoxypropanamide: Similar structure but with an ethoxy group instead of a methoxy group.
2,3,3,3-tetrafluoro-N-(furan-2-ylmethyl)-2-methoxybutanamide: Similar structure but with a butanamide backbone instead of a propanamide backbone.
Uniqueness
2,3,3,3-tetrafluoro-N-(furan-2-ylmethyl)-2-methoxypropanamide is unique due to the combination of its tetrafluorinated structure, furan ring, and methoxy group. This combination imparts specific chemical and physical properties, such as increased stability, reactivity, and potential biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-N-(furan-2-ylmethyl)-2-methoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO3/c1-16-8(10,9(11,12)13)7(15)14-5-6-3-2-4-17-6/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDMMMMKIVRXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NCC1=CC=CO1)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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